Ethyl 2,4,6-trichloropyrimidine-5-carboxylate
Overview
Description
Ethyl 2,4,6-trichloropyrimidine-5-carboxylate is a heterocyclic compound belonging to the pyrimidine family. It is characterized by the presence of three chlorine atoms at positions 2, 4, and 6 on the pyrimidine ring, and an ethyl ester group at position 5. This compound is of significant interest due to its versatile applications in organic synthesis, pharmaceuticals, and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,4,6-trichloropyrimidine-5-carboxylate typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of this compound with chlorinating agents such as phosphorus pentachloride or thionyl chloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,4,6-trichloropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2, 4, and 6 can be replaced by nucleophiles such as amines, thiols, or alkoxides under mild conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in solvents such as ethanol or methanol.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous solution.
Major Products Formed:
Nucleophilic Substitution: Substituted pyrimidine derivatives.
Reduction: Dihydropyrimidine derivatives.
Hydrolysis: Pyrimidine-5-carboxylic acid.
Scientific Research Applications
Ethyl 2,4,6-trichloropyrimidine-5-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2,4,6-trichloropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The chlorine atoms and ester group facilitate binding to enzymes and receptors, leading to inhibition or modulation of their activity. The compound can interfere with nucleic acid synthesis and protein function, making it a potential candidate for drug development .
Comparison with Similar Compounds
- Ethyl 2,4-dichloropyrimidine-5-carboxylate
- 2,4,6-trichloropyrimidine
- 2,4-dichloropyrimidine
Comparison: Ethyl 2,4,6-trichloropyrimidine-5-carboxylate is unique due to the presence of three chlorine atoms, which enhances its reactivity and potential for substitution reactions compared to its analogs. The ethyl ester group also provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
ethyl 2,4,6-trichloropyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3N2O2/c1-2-14-6(13)3-4(8)11-7(10)12-5(3)9/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMWTSMRYUNCAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=C1Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10615861 | |
Record name | Ethyl 2,4,6-trichloropyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10615861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87848-14-4 | |
Record name | Ethyl 2,4,6-trichloropyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10615861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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